molecular formula C22H25NO4 B6255131 (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid CAS No. 2219353-83-8

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid

Cat. No.: B6255131
CAS No.: 2219353-83-8
M. Wt: 367.4
InChI Key:
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Description

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid is a synthetic compound often used in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis to protect the amino group of amino acids during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the target amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with 4,4-dimethylpentanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid can undergo several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling: The free amino group can then participate in peptide bond formation with other amino acids or peptides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical peptide synthesis.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Coupling: DCC or DIC with DMAP or HOBt (1-hydroxybenzotriazole) as catalysts.

    Oxidation/Reduction: Specific reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products

The major products formed from these reactions are typically peptides or peptide fragments, depending on the specific sequence and conditions used.

Scientific Research Applications

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: In the design and synthesis of therapeutic peptides for various diseases.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action for (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or modifications.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.

    (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid: Similar in structure but with a different side chain.

Uniqueness

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid is unique due to its specific side chain, which can impart different properties to the peptides it is used to synthesize. This can affect the peptide’s stability, solubility, and biological activity, making it a valuable tool in the design of novel peptides and proteins.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize it in various scientific and industrial contexts.

Properties

CAS No.

2219353-83-8

Molecular Formula

C22H25NO4

Molecular Weight

367.4

Purity

95

Origin of Product

United States

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